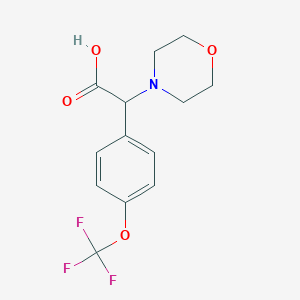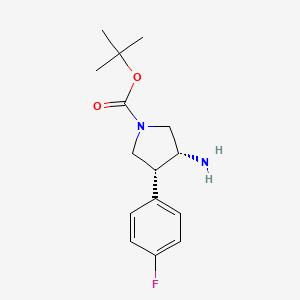
2-Heptylaniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Heptylaniline consists of a benzene ring attached to an amine group and a heptyl chain . It contains a total of 35 bonds; 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Heptylaniline are not available, it’s important to note that amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Aplicaciones Científicas De Investigación
Metal Extraction and Separation
- Zinc(II) Extraction : A study by Pawar et al. (2018) explored the use of N-n-heptylaniline in xylene for extracting zinc(II) from acid media. This process was efficient in separating zinc(II) from various metal ions and could be applied to pharmaceutical samples and commercial products like talcum powder (Pawar et al., 2018).
DNA Adduct Formation Studies
- DNA Modification : Research by Jones and Sabbioni (2003) investigated the modification of calf thymus DNA by activated N-hydroxyarylamines, including 2-Heptylaniline derivatives. This study is crucial for understanding the genotoxic potential of these compounds (Jones & Sabbioni, 2003).
Liquid Crystalline Compounds
- X-Ray Studies on Liquid Crystals : Usha et al. (2015) conducted X-ray studies on liquid crystalline compounds, including p-ethoxybenzylidene p-heptylaniline. This research provides insights into the molecular ordering in nematic and smectic phases of these compounds (Usha et al., 2015).
Chemical Carcinogenesis
- Metabolic Activation of Arylamines : A study by Chou et al. (1995) explored the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines by human sulfotransferases. This is significant in understanding the role of arylamines, including 2-Heptylaniline derivatives, in chemical carcinogenesis (Chou et al., 1995).
Polyamine Biosynthesis
- Inhibition of L-ornithine Decarboxylase : Mamont et al. (1984) investigated the effects of 6-heptyne-2,5-diamine, related to 2-Heptylaniline, on rat hepatoma cells. This compound inhibits L-ornithine decarboxylase, impacting polyamine biosynthesis and cell proliferation (Mamont et al., 1984).
Electropolymerization
- Soluble Electroactive Polymers : Research by Bidan et al. (1989) focused on the electropolymerization of 2-propylaniline, a chemical isomer of 2-Heptylaniline, which produces a poly(2-propylaniline) film. This film is soluble in organic solvents and exhibits electroactivity sensitive to acidity and hydrophobicity (Bidan et al., 1989).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-heptylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11H,2-6,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUYYXNBUMJIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3091660.png)
![Methyl 2-amino-2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B3091661.png)
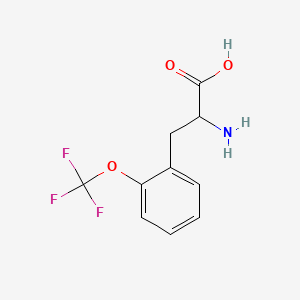
![2-[(4-Bromophenyl)amino]butanohydrazide](/img/structure/B3091674.png)
![2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091678.png)
![(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091679.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091708.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091714.png)
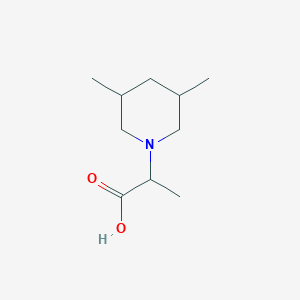
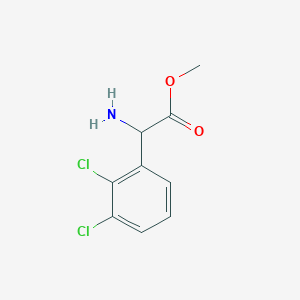
![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)
